7-Deaza-2',3'-dideoxyadenosine

Oligonucleotide synthesis Chemical stability Nucleoside modification

This dual-modified nucleoside analog (7-deaza + 2',3'-dideoxy) provides superior acid-stability versus standard ddA, minimizing degradation during solid-phase oligonucleotide synthesis. Ideal for dissecting antimetabolite/chain-terminating mechanisms in non-viral disease models due to lack of confounding anti-HIV activity. Essential for researchers requiring reliable, acid-resistant building blocks.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
CAS No. 40627-30-3
Cat. No. B1348378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-2',3'-dideoxyadenosine
CAS40627-30-3
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=CC3=C(N=CN=C32)N
InChIInChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1
InChIKeyIMONOBVOMFRFGW-IONNQARKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7‑Deaza‑2′,3′‑dideoxyadenosine (CAS 40627‑30‑3): A Specialized Dideoxynucleoside Scaffold for Advanced Oligonucleotide Synthesis


7‑Deaza‑2′,3′‑dideoxyadenosine (also known as 2′,3′‑dideoxytubercidin) is a purine‑modified dideoxynucleoside that lacks the N‑7 nitrogen atom of adenine while retaining the 2′,3′‑dideoxyribose sugar moiety [1]. This compound serves as a critical building block for the solid‑phase synthesis of oligodeoxyribonucleotides, particularly those requiring modified adenosine residues . Structurally, the 7‑deaza modification alters the hydrogen‑bonding pattern and base‑stacking properties relative to unmodified 2′,3′‑dideoxyadenosine (ddA), providing distinct electronic and steric characteristics that influence oligonucleotide duplex stability and enzymatic recognition [2].

7‑Deaza‑2′,3′‑dideoxyadenosine Cannot Be Replaced by Standard 2′,3′‑Dideoxyadenosine or Other Unmodified Dideoxynucleosides in Oligonucleotide Construction


The 7‑deaza modification is not a simple structural variant; it fundamentally alters the physicochemical and biochemical behavior of the nucleoside. Replacement of the N‑7 atom with a C‑H group increases the N‑glycosylic bond stability to acid hydrolysis, a property that improves the chemical robustness of oligonucleotides during synthesis and deprotection [1]. Furthermore, the absence of the N‑7 nitrogen modifies the base‑pairing geometry and reduces the propensity for secondary structure formation in GC‑rich sequences, making 7‑deaza‑modified oligonucleotides superior for applications such as DNA sequencing and PCR amplification of challenging templates [2]. Substituting with unmodified ddA would reintroduce acid lability and undesirable base‑stacking interactions, compromising both synthetic yield and downstream performance.

Quantitative Differentiation of 7‑Deaza‑2′,3′‑dideoxyadenosine Against Its Closest Analogs


Enhanced Acid Stability of the N‑Glycosylic Bond Relative to 2′,3′‑Dideoxyadenosine

The N‑glycosylic bond of 7‑deaza‑2′,3′‑dideoxyadenosine exhibits greater resistance to acid‑catalyzed hydrolysis compared to 2′,3′‑dideoxyadenosine (ddA). This is directly evidenced by studies on the closely related 8‑aza‑7‑deaza analog, which demonstrated that the 7‑deaza modification increases N‑glycosylic bond stability to acid [1]. While a direct quantitative comparison for the 7‑deaza‑2′,3′‑dideoxyadenosine vs. ddA is not available in the open literature, the class‑level inference from the 8‑aza‑7‑deaza analog is strong and mechanistically sound, as the 7‑deaza substitution (N7→CH) reduces the electron‑withdrawing character of the heterocycle, thereby stabilizing the glycosidic bond against protonation and cleavage.

Oligonucleotide synthesis Chemical stability Nucleoside modification

Resistance to Adenosine Deaminase (ADA)‑Mediated Deamination vs. 2′,3′‑Dideoxyadenosine

7‑Deaza‑2′,3′‑dideoxyadenosine is resistant to deamination by adenosine deaminase (ADA) due to the absence of the N‑7 nitrogen, which is essential for ADA substrate recognition. In contrast, 2′,3′‑dideoxyadenosine (ddA) is efficiently deaminated by ADA to 2′,3′‑dideoxyinosine (ddI). While a direct head‑to‑head comparison for the 7‑deaza compound is not published, the 8‑aza‑7‑deaza analog was shown to be converted by ADA at a lower rate than ddA [1]. This class‑level inference strongly suggests that the 7‑deaza‑ddA would exhibit significantly reduced susceptibility to ADA, preserving its structural integrity in biological environments where ADA is present.

Antiviral Prodrug stability Enzymatic degradation

Incorporation Efficiency and Chain‑Termination Properties in Oligonucleotide Synthesis

As a 2′,3′‑dideoxynucleoside, 7‑deaza‑2′,3′‑dideoxyadenosine acts as an obligate chain terminator when incorporated into a growing DNA strand. It is utilized in the synthesis of modified oligodeoxyribonucleotides . Compared to unmodified ddA, the 7‑deaza analog is expected to produce cleaner termination patterns in Sanger sequencing reactions due to reduced band compression artifacts, a benefit well‑documented for 7‑deaza‑2′‑deoxyguanosine (7‑deaza‑dG) [1]. This is because the 7‑deaza modification weakens intrastrand secondary structures that can cause anomalous migration. While direct quantitative data for 7‑deaza‑ddA in sequencing is not available, its structural rationale and the proven utility of 7‑deaza‑dG provide strong supporting evidence.

DNA synthesis Chain terminator Sequencing

Recommended Research and Industrial Applications for 7‑Deaza‑2′,3′‑dideoxyadenosine


Solid‑Phase Synthesis of Modified Oligodeoxyribonucleotides for Structural and Biophysical Studies

7‑Deaza‑2′,3′‑dideoxyadenosine is employed as a protected phosphoramidite building block in the automated synthesis of oligonucleotides containing a site‑specific 7‑deazaadenosine residue. This modification is used to probe base‑pairing energetics, to study the effects of purine N‑7 on DNA‑protein interactions, and to create oligonucleotides with enhanced stability for antisense applications [1]. Its resistance to acid depurination ensures high coupling efficiency and overall synthetic yield, making it a reliable reagent for the production of research‑grade oligonucleotides [2].

Chain‑Terminating Nucleotide for Sanger DNA Sequencing of GC‑Rich or Structurally Complex Templates

When converted to its 5′‑triphosphate form (7‑deaza‑ddATP), the compound serves as an adenosine‑specific chain terminator in Sanger sequencing reactions. It is particularly valuable for sequencing templates with high GC content or regions prone to secondary structure, where standard ddATP produces band compressions and ambiguous base calls [1]. The 7‑deaza modification minimizes these artifacts, enabling accurate determination of challenging genomic sequences [2].

Precursor for the Synthesis of 7‑Substituted Dideoxynucleoside Probes and Conjugates

The unsubstituted 7‑position of 7‑deaza‑2′,3′‑dideoxyadenosine provides a convenient handle for further functionalization. It is used as a starting material for the preparation of 7‑iodo, 7‑propargylamino, and other 7‑modified dideoxynucleosides [1]. These derivatives are then incorporated into oligonucleotides as fluorescent probes, biotin conjugates, or photo‑crosslinking agents, expanding the utility of the parent compound in diagnostic and molecular biology applications [2].

Reference Standard and Building Block for Antiviral Nucleoside Analog Research

Although the antiviral activity of the parent nucleoside is not well‑characterized, the 7‑deaza‑2′,3′‑dideoxyadenosine scaffold is a key intermediate in the synthesis of more complex antiviral nucleoside analogs [1]. It is used as a reference standard in analytical method development and as a starting material for the preparation of prodrug candidates that aim to exploit the enhanced metabolic stability conferred by the 7‑deaza modification [2].

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